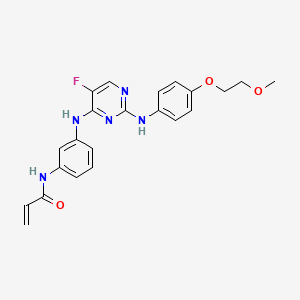
Spebrutinib
Overview
Description
Mechanism of Action
Target of Action
Spebrutinib primarily targets Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . This makes it a promising therapeutic target for various B cell malignancies and inflammatory diseases .
Mode of Action
This compound is an orally administered, covalent, small-molecule inhibitor of BTK . It inhibits BTK activity by irreversible covalent binding with high affinity to the BTK adenosine triphosphate binding site in B and myeloid cells . This interaction with its targets results in the inhibition of BTK’s function, leading to hampered pre-B cell receptor (BCR) signaling and B cell development .
Biochemical Pathways
The inhibition of BTK by this compound affects multiple biochemical pathways. It impacts the B-cell receptor-mediated activation of CD69 expression on peripheral B cells . It also influences the Fc receptor signaling pathways . These pathways are essential for the interaction of CLL cells with the tumor microenvironment .
Result of Action
This compound has been found to inhibit B-cell proliferation more potently than T-cell proliferation . It reduces both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis . In clinical studies, this compound showed a downward trend for symptoms, significantly modulated B-cell populations, and reduced markers of chemotaxis and osteoclast activity .
Biochemical Analysis
Biochemical Properties
Spebrutinib interacts with Bruton’s tyrosine kinase (BTK), a key effector molecule in B-cell development and expressed in B-cell lymphomas . It inhibits BTK more potently than other kinases, reducing both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits B-cell proliferation more potently than T-cell proliferation . In this compound-treated patients, median BTK occupancy in peripheral blood was 83%, and significant increases in total CD19+ and mature-naive CD27− CD38− IgD+ B cells and decreases in transitional CD27− CD38+ B cells were observed .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to BTK, inhibiting its activity, and thereby disrupting B-cell and Fc receptor signaling pathways . This inhibition of BTK leads to a reduction in both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis .
Temporal Effects in Laboratory Settings
Over a 4-week treatment period in patients with active rheumatoid arthritis (RA), this compound showed a downward trend for symptoms, significantly modulated B-cell populations, and reduced markers of chemotaxis and osteoclast activity .
Metabolic Pathways
The metabolic pathways of this compound involve oxidation, hydroxylation, o-dealkylation, epoxidation, defluorination, and reduction . These processes can aid in explaining the adverse drug reactions of this compound .
Subcellular Localization
The exact subcellular localization of this compound is not specified in the search results. Given that it targets BTK, which is part of the B-cell and Fc receptor signaling pathways, it can be inferred that this compound likely localizes to areas where these pathways are active .
Preparation Methods
The synthesis of spebrutinib involves several steps. One of the methods includes the reaction of 5,6-dichloropyrimidin-4-amine with N-Boc piperidine, followed by Suzuki coupling with (4-phenoxyphenyl)boronic acid catalyzed by palladium acetate. This method ensures the selective inhibition of BTK with minimal off-target effects . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Spebrutinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Spebrutinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study BTK inhibition and its effects on various signaling pathways.
Biology: this compound is employed in research to understand its impact on B-cell proliferation and differentiation.
Comparison with Similar Compounds
Spebrutinib is compared with other BTK inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and tirabrutinib. While all these compounds target BTK, this compound is unique due to its high selectivity and minimal off-target effects . Unlike ibrutinib, which has broader kinase inhibition, this compound specifically inhibits BTK without significantly affecting other kinases like the SRC family . This selectivity reduces the risk of adverse effects and makes this compound a promising candidate for long-term treatment of autoimmune diseases and hematological malignancies.
Similar Compounds
Ibrutinib: The first-in-class BTK inhibitor with broader kinase inhibition.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity.
Zanubrutinib: Another second-generation BTK inhibitor with high potency.
Tirabrutinib: A BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
This compound stands out among these compounds due to its unique balance of potency, selectivity, and safety profile, making it a valuable addition to the arsenal of BTK inhibitors.
Properties
IUPAC Name |
N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBDTLQSDKGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026012 | |
| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202757-89-8 | |
| Record name | Spebrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spebrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
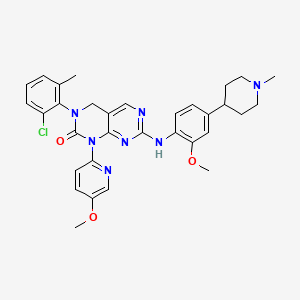
![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)

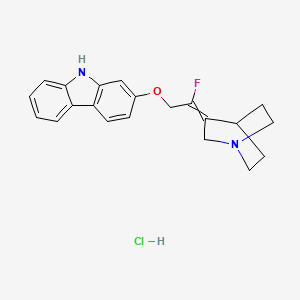
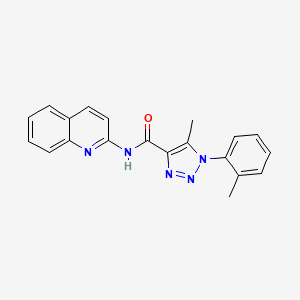
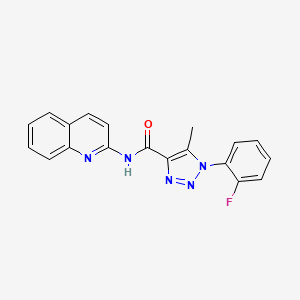
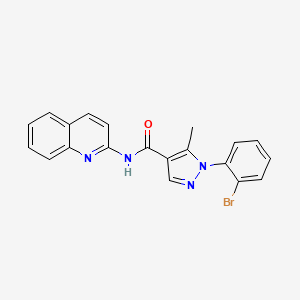
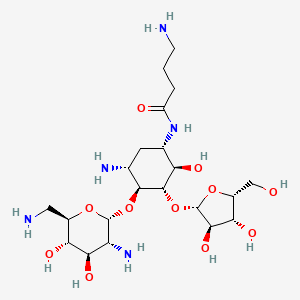
![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)
